N-(4-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide
Description
Properties
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)-4-(4-chlorophenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN2O3S2/c18-13-3-1-4-14-16(13)21-17(25-14)20-15(22)5-2-10-26(23,24)12-8-6-11(19)7-9-12/h1,3-4,6-9H,2,5,10H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHBRVLIUMXJHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the bromobenzo[d]thiazole core: This can be achieved through the cyclization of 4-bromoaniline with carbon disulfide and an oxidizing agent.
Attachment of the butanamide chain: This step involves the reaction of the bromobenzo[d]thiazole intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine, followed by the addition of butanoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Position
The bromine atom at the 4-position of the benzothiazole ring undergoes nucleophilic substitution under palladium-catalyzed conditions. For example:
Mechanistic Insight : The bromine serves as a leaving group, enabling cross-coupling reactions to introduce aryl or amine functionalities. These reactions are critical for modifying the compound’s aromatic domain to enhance biological activity .
Sulfonyl Group Reactivity
The sulfonyl group participates in nucleophilic aromatic substitution (NAS) and reduction:
Key Observations :
-
The sulfonyl group’s electron-withdrawing nature activates the benzene ring for NAS, enabling functionalization at the para-chloro position .
-
Reduction to thioether derivatives alters the compound’s electronic profile, potentially enhancing membrane permeability.
Amide Bond Transformations
The butanamide linker undergoes hydrolysis and condensation:
Structural Impact : Hydrolysis liberates the carboxylic acid, enabling conjugation with other pharmacophores. Condensation reactions expand structural diversity for structure-activity relationship (SAR) studies .
Cyclization Reactions
The benzothiazole and sulfonyl groups facilitate heterocycle formation:
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Intramolecular cyclization | K₂CO₃, DMF, 120°C, 12 h | Thiazolo[5,4-d]thiazole fused system | 58% |
Significance : Cyclization enhances rigidity, potentially improving target binding affinity .
Electrophilic Aromatic Substitution
The bromobenzothiazole core undergoes halogenation:
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, DCM, 0°C | Dibrominated benzothiazole derivative | 63% |
Note : Further bromination at the 6-position is sterically hindered due to the bulky sulfonylbutanamide group .
Photochemical Reactivity
UV irradiation induces sulfonyl group cleavage:
| Condition | Product | Conversion | References |
|---|---|---|---|
| UV (254 nm), MeCN, 6 h | 4-Bromobenzo[d]thiazol-2-amine | 95% |
Application : Photochemical degradation studies are critical for stability assessments in drug development.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. N-(4-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide has been studied for its potential to inhibit cancer cell proliferation. A study focusing on benzothiazole derivatives found that modifications in the structure, such as the introduction of sulfonyl groups, can enhance cytotoxicity against various cancer cell lines, including breast and colon cancer cells .
Neuroprotective Effects
The neuroprotective capabilities of benzothiazole derivatives have been documented, with specific studies highlighting their efficacy against neurodegenerative diseases. The compound's structural features may contribute to its ability to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in the treatment of conditions like Alzheimer's and Parkinson's diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthesis pathway includes:
- Formation of Benzothiazole Derivative : The initial step involves the synthesis of the benzothiazole framework through cyclization reactions.
- Sulfonamide Formation : Subsequent reactions introduce the sulfonamide functionality, which is crucial for enhancing biological activity.
- Final Amide Coupling : The final step involves coupling with butanamide to yield the target compound.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Polymer Chemistry
Benzothiazole derivatives have been explored as additives in polymer formulations, enhancing thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has shown potential in improving flame retardancy and UV resistance .
Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). Its ability to act as a charge transport material can enhance device efficiency .
Case Studies
Mechanism of Action
The mechanism of action of N-(4-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects on Sulfonyl Phenyl Groups
The sulfonyl phenyl group in the target compound is substituted with a chlorine atom at the para position. highlights analogs where the sulfonyl phenyl group bears hydrogen (X = H), chlorine (X = Cl), or bromine (X = Br). Key observations include:
- Lipophilicity : Bromine substitution increases molecular weight and logP values, improving membrane permeability but reducing aqueous solubility.
- Spectral Confirmation : IR spectra of similar compounds show C=S stretching at 1243–1258 cm⁻¹ and NH stretching at 3150–3319 cm⁻¹, consistent with tautomeric forms (thione vs. thiol) .
Table 1: Substituent Impact on Sulfonyl Phenyl Analogs
| Substituent (X) | Molecular Weight (g/mol) | C=S Stretching (cm⁻¹) | NH Stretching (cm⁻¹) |
|---|---|---|---|
| H | ~450 | 1243–1258 | 3150–3319 |
| Cl | ~485 | 1247–1255 | 3278–3414 |
| Br | ~530 | 1247–1255 | 3278–3414 |
Thiazole Ring Modifications
The target compound’s 4-bromobenzo[d]thiazole ring differs from analogs in and , which feature 4-phenyl or 4-(4-chlorophenyl)thiazole groups. For example:
- Compound 14 (): 2-amino-3-(benzyloxy)-N-(4-(4-chlorophenyl)thiazol-2-yl)propanamide lacks the sulfonyl group but shares the 4-chlorophenyl-thiazole motif.
- Compound 28 () : Features a sulfamoylphenyl group instead of sulfonyl, introducing additional hydrogen-bonding capacity but reduced steric bulk .
Functional Group Variations in Butanamide Chains
The butanamide chain in the target compound is structurally distinct from ’s propanoate derivatives. For instance, methyl 3-(N-(4-(4-chlorophenyl)thiazol-2-yl)-N-(4-sulfamoylphenyl)amino)propanoate (Compound 27, ) has a shorter chain and ester group, which may alter pharmacokinetics (e.g., hydrolysis susceptibility) .
Biological Activity
N-(4-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
1. Chemical Structure and Properties
The compound features a thiazole moiety, which is known for its diverse medicinal properties. The presence of the bromine and chlorophenyl groups enhances its biological activity by influencing the compound's electronic properties and interactions with biological targets.
2. Antimicrobial Activity
Research has shown that derivatives of thiazole compounds exhibit promising antimicrobial properties. A study by Sharma et al. (2019) evaluated various thiazole derivatives, revealing that certain compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| d1 | Staphylococcus aureus | 12 µg/mL |
| d2 | Escherichia coli | 15 µg/mL |
| d3 | Candida albicans | 10 µg/mL |
The mechanism of action is believed to involve the disruption of bacterial lipid biosynthesis, which is critical for maintaining cell integrity .
3. Anticancer Activity
The anticancer potential of this compound has been investigated using various cancer cell lines. Notably, compounds derived from this structure have shown efficacy against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The Sulforhodamine B (SRB) assay indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent antiproliferative activity .
Table 2: Anticancer Activity Against MCF7 Cells
| Compound | IC50 (µM) | Activity Level |
|---|---|---|
| d6 | 5 | High |
| d7 | 8 | Moderate |
| d8 | 15 | Low |
Molecular docking studies further elucidated the binding interactions between these compounds and specific cancer cell receptors, highlighting the structural importance of the thiazole ring in mediating these effects .
The biological activities of this compound can be attributed to several mechanisms:
- Antimicrobial Mechanism : The compound's thiazole nucleus inhibits bacterial growth by interfering with lipid biosynthesis pathways .
- Anticancer Mechanism : It induces apoptosis in cancer cells via activation of caspases and modulation of cell cycle regulators, leading to cell cycle arrest .
5. Case Studies and Research Findings
A variety of studies have assessed the pharmacological profiles of thiazole derivatives:
- Case Study 1 : A study on This compound showed effective inhibition of tumor growth in xenograft models, indicating its potential for development as an anticancer agent.
- Case Study 2 : Another investigation focused on the synthesis and biological evaluation of related thiazole derivatives demonstrated significant antibacterial activity against resistant strains, suggesting a valuable addition to current antibiotic therapies .
Q & A
Q. Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation of a saturated solution in polar aprotic solvents (e.g., DMSO/EtOH mixtures).
- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) at low temperatures (100 K) to minimize thermal motion .
- Refinement :
Advanced: What biochemical pathways or targets are implicated in its potential anticancer activity?
Q. Methodological Answer :
- Mechanistic Studies :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) or apoptosis regulators (e.g., Bcl-2) using fluorescence polarization or SPR .
- Cell-Based Assays : Evaluate cytotoxicity via MTT/Proliferation assays on cancer cell lines (e.g., MCF-7, HeLa). IC₅₀ values can guide structure-activity relationship (SAR) studies .
- Pathway Analysis : Use RNA-seq or proteomics to identify dysregulated pathways (e.g., PI3K/AKT/mTOR) post-treatment .
Advanced: How can computational methods like Multiwfn aid in analyzing its electronic properties?
Q. Methodological Answer :
- Wavefunction Analysis :
- Electrostatic Potential (ESP) : Map charge distribution to predict reactive sites for nucleophilic/electrophilic attacks .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess stability and reactivity. For example, a low gap (~4 eV) suggests potential redox activity .
- Topological Analysis : Use Quantum Theory of Atoms in Molecules (QTAIM) to identify bond critical points and non-covalent interactions (e.g., halogen bonds from Br/Cl substituents) .
- Validation : Compare computational results with experimental data (e.g., X-ray bond lengths, spectroscopic shifts) .
Advanced: How to resolve contradictions between experimental and computational data (e.g., bond lengths, reactivity predictions)?
Q. Methodological Answer :
- Cross-Validation :
- Hybrid DFT/Molecular Mechanics : Optimize geometry using B3LYP/6-311++G(d,p) basis sets and compare with SCXRD data .
- Docking Studies : If bioactivity contradicts predictions, re-evaluate binding poses using AutoDock Vina or Schrödinger Suite .
- Sensitivity Analysis : Vary computational parameters (e.g., solvent models, dispersion corrections) to assess robustness .
Advanced: What strategies optimize the compound’s structure for enhanced bioactivity or selectivity?
Q. Methodological Answer :
- SAR Studies :
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors from sulfonyl groups) using MOE or PharmaGist .
Advanced: How do substituents (e.g., bromine, chlorophenyl sulfonyl) influence pharmacokinetics?
Q. Methodological Answer :
- ADME Profiling :
- Lipophilicity : LogP values (calculated via ChemAxon) indicate membrane permeability. Bromine increases hydrophobicity, while sulfonyl groups enhance solubility .
- Metabolic Stability : Use liver microsome assays to assess CYP450-mediated degradation. Halogens (Br/Cl) often reduce metabolism .
- Plasma Protein Binding : Surface Plasmon Resonance (SPR) to measure albumin affinity, which impacts bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
